molecular formula C38H62N10O11 B12295689 H-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2

H-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2

Cat. No.: B12295689
M. Wt: 835.0 g/mol
InChI Key: RYKYGUXOTPFKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vasoactive intestinal peptide (22-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of vasoactive intestinal peptide (22-28) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Vasoactive intestinal peptide (22-28) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids .

Mechanism of Action

Vasoactive intestinal peptide (22-28) exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, resulting in the modulation of cellular functions such as smooth muscle relaxation, inhibition of inflammatory cytokine production, and regulation of hormone secretion .

Comparison with Similar Compounds

Uniqueness: Vasoactive intestinal peptide (22-28) is unique due to its specific sequence and the distinct biological activities it mediates. Its potent vasodilatory effects and role in immune regulation set it apart from other similar peptides .

Properties

Molecular Formula

C38H62N10O11

Molecular Weight

835.0 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide

InChI

InChI=1S/C38H62N10O11/c1-7-20(6)31(38(59)46-26(13-19(4)5)34(55)43-24(32(42)53)15-29(40)51)48-37(58)28(17-49)47-36(57)27(16-30(41)52)45-35(56)25(12-18(2)3)44-33(54)23(39)14-21-8-10-22(50)11-9-21/h8-11,18-20,23-28,31,49-50H,7,12-17,39H2,1-6H3,(H2,40,51)(H2,41,52)(H2,42,53)(H,43,55)(H,44,54)(H,45,56)(H,46,59)(H,47,57)(H,48,58)

InChI Key

RYKYGUXOTPFKLK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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